1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride
Overview
Description
1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride typically involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification process may involve recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is unique due to the presence of both the piperazine ring and the 4-fluorobenzenesulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in biological systems, compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJSDDCYAMDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589531 | |
Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333986-41-7 | |
Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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